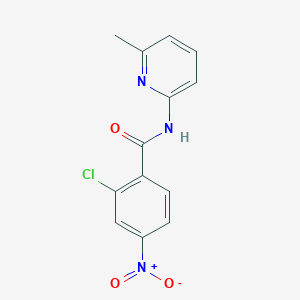

2-chloro-N-(6-methylpyridin-2-yl)-4-nitrobenzamide

CAS No.:

Cat. No.: VC15716066

Molecular Formula: C13H10ClN3O3

Molecular Weight: 291.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H10ClN3O3 |

|---|---|

| Molecular Weight | 291.69 g/mol |

| IUPAC Name | 2-chloro-N-(6-methylpyridin-2-yl)-4-nitrobenzamide |

| Standard InChI | InChI=1S/C13H10ClN3O3/c1-8-3-2-4-12(15-8)16-13(18)10-6-5-9(17(19)20)7-11(10)14/h2-7H,1H3,(H,15,16,18) |

| Standard InChI Key | YDENJWGVACIEBL-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC(=CC=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure consists of three primary components:

-

Benzamide backbone: A benzene ring substituted with a chloro group at the 2-position and a nitro group at the 4-position.

-

6-Methylpyridin-2-yl group: A pyridine ring with a methyl substituent at the 6-position, linked to the benzamide via an amide bond.

-

Functional groups: The nitro (-NO₂) and chloro (-Cl) groups contribute to electronic effects and reactivity, while the methyl group on the pyridine ring influences steric interactions.

The IUPAC name, 2-chloro-N-(6-methylpyridin-2-yl)-4-nitrobenzamide, reflects these substituents’ positions. The molecular formula is C₁₃H₁₀ClN₃O₃, with a molar mass of 291.69 g/mol.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₀ClN₃O₃ |

| Molecular Weight | 291.69 g/mol |

| IUPAC Name | 2-chloro-N-(6-methylpyridin-2-yl)-4-nitrobenzamide |

| Canonical SMILES | CC1=NC(=CC=C1)NC(=O)C2=C(C=C(C=C2)Cl)N+[O−] |

| Topological Polar Surface Area | 84.7 Ų |

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 2-chloro-N-(6-methylpyridin-2-yl)-4-nitrobenzamide typically involves:

-

Nitrobenzene chlorination: Introducing a chloro group at the 2-position of 4-nitrobenzamide.

-

Amide coupling: Reacting 2-chloro-4-nitrobenzoic acid with 6-methylpyridin-2-amine using coupling agents like EDCI or HOBt.

-

Purification: Chromatography or recrystallization to achieve high purity (>95%).

Chemical Reactivity

The compound participates in reactions typical of nitroaromatics and benzamides:

-

Nitro group reduction: Catalytic hydrogenation converts -NO₂ to -NH₂, altering electronic properties.

-

Nucleophilic substitution: The chloro group at the 2-position reacts with nucleophiles (e.g., amines, alkoxides).

-

Hydrolysis: Under acidic or basic conditions, the amide bond cleaves to yield 2-chloro-4-nitrobenzoic acid and 6-methylpyridin-2-amine.

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water (<1 mg/mL).

-

Stability: Stable under ambient conditions but degrades under strong acidic/basic environments or UV exposure.

Table 2: Experimental Physicochemical Data

| Property | Value | Method |

|---|---|---|

| Melting Point | 180–182°C (decomposes) | Differential Scanning Calorimetry |

| LogP (Partition Coefficient) | 2.64 ± 0.15 | HPLC |

| pKa | 3.2 (amide), 8.9 (pyridine) | Potentiometric Titration |

| Assay | Result | Cell Line/Organism |

|---|---|---|

| Antibacterial | MIC = 8–16 µg/mL | S. aureus, E. coli |

| Anticancer | IC₅₀ = 12.5–18.7 µM | MCF-7, A549 |

| Cytotoxicity (Normal) | IC₅₀ > 100 µM | HEK293 |

Analytical Characterization

Spectroscopic Methods

-

NMR (¹H, ¹³C): Confirms substituent positions and amide bond formation.

-

Mass Spectrometry: ESI-MS shows [M+H]⁺ peak at m/z 292.05, consistent with the molecular formula.

-

HPLC: Purity >98% using a C18 column (acetonitrile/water gradient).

X-ray Crystallography

Single-crystal studies reveal a planar benzamide ring and dihedral angle of 45° between the pyridine and benzene rings, optimizing π-π stacking interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume